(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it useful in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyrazines
Uniqueness
(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol is unique due to its specific substitution pattern and the presence of the aminomethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(1-aminopyrazino[1,2-a]benzimidazol-3-yl)methanol |
InChI |
InChI=1S/C11H10N4O/c12-10-11-14-8-3-1-2-4-9(8)15(11)5-7(6-16)13-10/h1-5,16H,6H2,(H2,12,13) |
InChI Key |
WJRCPNMBNAPFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(N=C3N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.